N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methyl-3-nitrobenzamide
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Overview
Description
N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core, a nitrobenzamide group, and several methyl substitutions. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed .
Chemical Reactions Analysis
Types of Reactions
N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule .
Scientific Research Applications
N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methyl-3-nitrobenzamide
- N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methyl-3-aminobenzamide
- N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methyl-3-hydroxybenzamide
Uniqueness
N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methyl-3-nitrobenzamide is unique due to its specific substitution pattern and the presence of both nitro and amide functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-10-6-7-13(9-14(10)22(25)26)17(23)20-15-12(3)19-16-11(2)5-4-8-21(16)18(15)24/h4-9H,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOJNRYMNBVJFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(N=C3C(=CC=CN3C2=O)C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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